Acetic acid;2-methoxy-6-methylphenol
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Overview
Description
Acetic acid;2-methoxy-6-methylphenol is an organic compound that combines the properties of acetic acid and a substituted phenol. This compound is known for its unique chemical structure, which includes a methoxy group and a methyl group attached to the phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methoxy-6-methylphenol can be achieved through several methods. One common approach involves the esterification of 2-methoxy-6-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methoxy-6-methylphenol using air or oxygen in the presence of a platinum catalyst. This method is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methoxy-6-methylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, hydrochloric acid, and nitric acid are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, each with distinct chemical and physical properties .
Scientific Research Applications
Acetic acid;2-methoxy-6-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;2-methoxy-6-methylphenol involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, known for its reprotoxic potential.
Hydroquinone: A reduced form of quinone, used in various industrial and biological applications.
Uniqueness
Acetic acid;2-methoxy-6-methylphenol is unique due to its combination of functional groups, which impart specific chemical properties. The presence of both methoxy and methyl groups on the phenol ring enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
60632-42-0 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;2-methoxy-6-methylphenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-6-4-3-5-7(10-2)8(6)9;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI Key |
GUPFTHWHNBUIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)O.CC(=O)O |
Origin of Product |
United States |
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